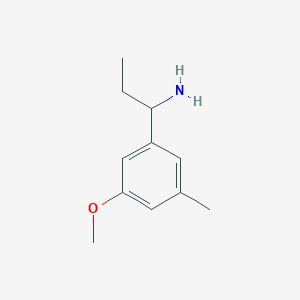

1-(3-Methoxy-5-methylphenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-5-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-11(12)9-5-8(2)6-10(7-9)13-3/h5-7,11H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRDCGOTANWNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337307-80-8 | |

| Record name | 1-(3-methoxy-5-methylphenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Methoxy 5 Methylphenyl Propan 1 Amine

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 1-(3-Methoxy-5-methylphenyl)propan-1-amine, the primary disconnection is at the carbon-nitrogen bond, identifying the amine group as a key functional group to be introduced.

This leads to several logical precursor molecules, each corresponding to a different synthetic strategy:

Disconnection via Reductive Amination: The target molecule can be seen as the product of the reductive amination of a ketone. This retrosynthetic step points to 3-Methoxy-5-methylpropiophenone as a key intermediate. The synthesis would then involve the reaction of this ketone with an ammonia (B1221849) source, followed by reduction.

Disconnection via Nitrile Reduction: Another common route to primary amines is the reduction of a nitrile group. This approach suggests 2-(3-methoxy-5-methylphenyl)propanenitrile as a plausible precursor. The synthesis would involve the formation of this nitrile followed by its reduction.

Disconnection via Amide Reduction: The target amine can also be envisioned as the product of the reduction of an amide. This retrosynthesis leads to N-(1-(3-methoxy-5-methylphenyl)propyl)amide derivatives as intermediates.

These disconnections form the basis for the classical synthetic pathways discussed in the following sections.

Classical Synthetic Pathways

Classical methods for amine synthesis are well-established and widely used due to their reliability and the availability of starting materials.

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for the synthesis of amines. wikipedia.org It typically involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine, which is then reduced in situ to the desired amine. lumenlearning.com For the synthesis of this compound, the starting material would be 3-Methoxy-5-methylpropiophenone.

The reaction proceeds in two main steps:

Imine Formation: The ketone reacts with an ammonia source (e.g., ammonia, ammonium (B1175870) acetate) under mildly acidic conditions to form an intermediate imine. wikipedia.org

Reduction: The imine is then reduced to the primary amine. wikipedia.org

Various reducing agents can be employed for this transformation, each with its own advantages and disadvantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.com Catalytic hydrogenation can also be used. researchgate.net

Table 1: Reagents for Reductive Amination

| Starting Material | Amine Source | Reducing Agent | Solvent |

|---|---|---|---|

| 3-Methoxy-5-methylpropiophenone | Ammonia | Sodium Cyanoborohydride | Methanol |

| 3-Methoxy-5-methylpropiophenone | Ammonium Acetate | Sodium Borohydride | Ethanol |

| 3-Methoxy-5-methylpropiophenone | Ammonia/H₂ | Palladium on Carbon (Pd/C) | Ethanol |

Nitrile Reduction Pathways

The reduction of nitriles is a direct and efficient method for the preparation of primary amines. ncert.nic.inlibretexts.org This pathway involves two main steps: the synthesis of the nitrile precursor and its subsequent reduction.

For the target molecule, the required precursor is 2-(3-methoxy-5-methylphenyl)propanenitrile. This nitrile can be synthesized from the corresponding arylacetonitrile, 3-methoxy-5-methylphenylacetonitrile, via α-alkylation. nih.gov

Once the nitrile is obtained, it can be reduced to the primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. ncert.nic.inlibretexts.org

Table 2: Nitrile Reduction Methodologies

| Precursor | Reducing Agent | Solvent |

|---|---|---|

| 2-(3-methoxy-5-methylphenyl)propanenitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF |

| 2-(3-methoxy-5-methylphenyl)propanenitrile | H₂/Raney Nickel | Ethanol/Ammonia |

| 2-(3-methoxy-5-methylphenyl)propanenitrile | H₂/Palladium on Carbon (Pd/C) | Ethanol |

Amidation and Subsequent Reduction Strategies

Another classical approach involves the formation of an amide followed by its reduction to the corresponding amine. libretexts.orglibretexts.org This method provides an alternative route to primary amines and can be advantageous in certain synthetic contexts.

The synthesis would begin with a carboxylic acid, 2-(3-methoxy-5-methylphenyl)propanoic acid. This acid would first be converted to an activated derivative, such as an acid chloride, which then reacts with ammonia to form the primary amide, 2-(3-methoxy-5-methylphenyl)propanamide. lumenlearning.com

The final step is the reduction of the amide to the primary amine, this compound. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. ncert.nic.in

Table 3: Amidation and Reduction Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

|---|

Modern and Green Chemistry Synthetic Routes

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. These "green" approaches often involve the use of catalysts to improve efficiency and reduce waste.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a key green chemistry technique that can be applied to several of the pathways mentioned above. encyclopedia.pub It typically uses molecular hydrogen (H₂) as the reducing agent and a metal catalyst, resulting in water as the only byproduct.

A particularly relevant application for the synthesis of this compound is the catalytic hydrogenation of an oxime intermediate. mdpi.com The oxime can be readily prepared from the corresponding ketone, 3-Methoxy-5-methylpropiophenone, by reaction with hydroxylamine. encyclopedia.pub

The subsequent hydrogenation of the oxime to the primary amine can be achieved using various heterogeneous catalysts, such as Raney nickel, platinum oxide (Adam's catalyst), or palladium on carbon. encyclopedia.pubmdpi.comresearchgate.net This method avoids the use of stoichiometric metal hydride reducing agents, making it a more atom-economical and environmentally benign process. encyclopedia.pub

Table 4: Catalytic Hydrogenation of Oxime Intermediate

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Oxime Formation | 3-Methoxy-5-methylpropiophenone | Hydroxylamine hydrochloride (NH₂OH·HCl), Base | 3-Methoxy-5-methylpropiophenone oxime |

| 2. Hydrogenation | 3-Methoxy-5-methylpropiophenone oxime | H₂, Raney Ni or Pd/C | This compound |

The development of efficient and selective catalysts is an active area of research, with the goal of achieving high yields under mild reaction conditions. rsc.orgresearchgate.net

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of chiral amines like this compound, enzymes such as amine dehydrogenases (AmDHs) are particularly promising. These enzymes catalyze the asymmetric reductive amination of a ketone precursor, 1-(3-methoxy-5-methylphenyl)propan-1-one, using an ammonia source and a cofactor like NAD(P)H.

Research on native AmDHs has demonstrated their effectiveness in synthesizing short-chain chiral amines and amino alcohols with high conversion rates and enantioselectivity. frontiersin.org For instance, wild-type AmDHs have been successfully used for the synthesis of (S)-1-methoxypropan-2-amine, a structurally related compound. frontiersin.orgchimia.ch This suggests that a similar biocatalytic strategy could be applied to produce enantiopure this compound. The process would involve the direct conversion of the corresponding prochiral ketone, offering a streamlined and environmentally benign route to the desired chiral amine.

Table 1: Potential Biocatalysts for Amine Synthesis

| Enzyme Class | Reaction Type | Potential Substrate | Key Advantage |

| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | 1-(3-methoxy-5-methylphenyl)propan-1-one | High enantioselectivity, direct conversion |

| Transaminases (TAs) | Asymmetric Amination | 1-(3-methoxy-5-methylphenyl)propan-1-one | Utilizes common amino acids as amine donors |

| Lipases | Kinetic Resolution | Racemic this compound | Mild reaction conditions |

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, providing enhanced control over reaction parameters, improved safety, and greater efficiency compared to batch processing. mdpi.com The synthesis of this compound can be adapted to a continuous-flow setup, particularly for the reductive amination of its ketone precursor.

A hypothetical flow process could involve pumping a solution of 1-(3-methoxy-5-methylphenyl)propan-1-one, an ammonia source, and a reducing agent through a heated packed-bed reactor containing a heterogeneous catalyst. This setup allows for precise control of temperature, pressure, and residence time, which can be optimized to maximize yield and selectivity. thieme-connect.de Furthermore, multi-step sequences, such as the synthesis of the ketone precursor followed immediately by its amination, can be integrated into a single, continuous operation, minimizing manual handling and the isolation of intermediates. mdpi.com

Stereoselective Synthesis of Enantiomers

As this compound contains a stereocenter, the selective synthesis of its individual enantiomers is of significant chemical interest. Stereoselective strategies are crucial for producing enantiomerically pure compounds, and several methods can be applied.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the chiral center.

Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. researchgate.netnih.gov For example, a synthetic route could involve the diastereoselective alkylation of an enolate derived from a carboxylic acid precursor bearing a chiral auxiliary. After the desired stereocenter is established, the auxiliary is cleaved, yielding the enantiomerically enriched product. This method provides a reliable way to control absolute stereochemistry. springerprofessional.de

Table 2: Common Chiral Auxiliaries and Their Applications

| Auxiliary Type | Example | Typical Reaction |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |

| Pseudoephedrine/Pseudoephenamine | (1S,2S)-Pseudoephedrine | Diastereoselective alkylation of amides |

| Camphorsultam | (1S)-(-)-2,10-Camphorsultam | Diels-Alder reactions, conjugate additions |

| tert-Butanesulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines from ketones/aldehydes |

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. The most direct catalytic route to enantiopure this compound is the asymmetric reductive amination of its ketone precursor, 1-(3-methoxy-5-methylphenyl)propan-1-one.

This transformation can be achieved using transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands, such as chiral phosphines. The catalyst-ligand complex creates a chiral environment that directs the addition of the amine and the hydride to the ketone, favoring the formation of one enantiomer over the other.

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. To resolve racemic this compound, an enzymatic approach is often employed.

For instance, a lipase (B570770) enzyme can be used to selectively acylate one enantiomer of the amine in the presence of an acyl donor (e.g., ethyl acetate). The reaction results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These two compounds have different physical properties and can be readily separated by standard techniques like chromatography or extraction, thus affording both enantiomers in high purity.

Precursor Synthesis and Functionalization

The synthesis of this compound relies on the availability of key precursors, primarily the corresponding ketone, 1-(3-methoxy-5-methylphenyl)propan-1-one.

The synthesis of this ketone can begin with a suitable aromatic starting material, such as 3,5-dimethylphenol, which can be selectively monomethylated to give 3-methoxy-5-methylphenol. The subsequent step would be a Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst to install the propanoyl group onto the aromatic ring, yielding 1-(3-methoxy-5-methylphenyl)propan-1-one.

Alternatively, the synthesis can start from 3-methoxy-5-methylbenzaldehyde. biosynth.com This aldehyde can be reacted with an ethyl Grignard reagent (ethylmagnesium bromide) to form the secondary alcohol, 1-(3-methoxy-5-methylphenyl)propan-1-ol. chemicalbook.com Subsequent oxidation of this alcohol, using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would furnish the desired ketone precursor.

Once 1-(3-methoxy-5-methylphenyl)propan-1-one is obtained, the final functionalization to the target amine is typically achieved through reductive amination. This one-pot reaction involves treating the ketone with an ammonia source (such as ammonia or ammonium acetate) and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation over a metal catalyst like palladium or platinum.

Synthesis of 3-Methoxy-5-methylphenyl Ketone Precursors

The most direct precursor to this compound is the corresponding ketone, 1-(3-methoxy-5-methylphenyl)propan-1-one. The synthesis of this key intermediate is typically achieved through electrophilic acylation of a suitably substituted benzene (B151609) ring.

A primary method for this transformation is the Friedel-Crafts acylation. wikipedia.org This reaction involves treating an activated aromatic compound, in this case, a derivative of 3,5-disubstituted anisole (B1667542) such as 3,5-dimethylanisole (B1630441) or 3-methyl-5-hydroxyanisole, with an acylating agent like propanoyl chloride or propanoic anhydride (B1165640). The reaction is promoted by a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). The methoxy (B1213986) and methyl groups on the aromatic ring are activating, facilitating the electrophilic attack of the acylium ion.

An alternative approach involves the oxidation of a corresponding secondary alcohol. This alcohol can be prepared by reacting a Grignard reagent, such as ethylmagnesium bromide, with 3-methoxy-5-methylbenzaldehyde. The resulting 1-(3-methoxy-5-methylphenyl)propan-1-ol can then be oxidized to the desired ketone using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

| Method | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-Dimethylanisole | Propanoyl chloride, AlCl₃ | 1-(3-Methoxy-5-methylphenyl)propan-1-one |

| Grignard Reaction & Oxidation | 3-Methoxy-5-methylbenzaldehyde | 1. Ethylmagnesium bromide 2. PCC or other oxidant | 1-(3-Methoxy-5-methylphenyl)propan-1-one |

Aromatic Substitution Reactions on the Phenyl Ring

The construction of the 3-methoxy-5-methylphenyl moiety itself relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents are paramount. wikipedia.org Both the methoxy (-OCH₃) group and the methyl (-CH₃) group are activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

When a benzene ring has substituents, these groups can significantly influence the rate and regioselectivity of further substitution reactions. msu.edu A methoxy group, for instance, is a strong activating group due to the resonance donation of its lone pair electrons into the aromatic ring, increasing the ring's nucleophilicity. libretexts.orgpearson.com This effect makes anisole (methoxybenzene) react much more rapidly in electrophilic substitutions than benzene itself. msu.eduquora.com The methyl group is a weaker activator, operating primarily through an inductive electron-donating effect. libretexts.org

In the target 3-methoxy-5-methylphenyl structure, the two groups are meta to each other. Synthesizing this pattern requires a careful selection of starting materials and reaction sequences. For example, starting with m-cresol (B1676322) (3-methylphenol), methylation of the hydroxyl group would yield 3-methylanisole (B1663972). A subsequent electrophilic substitution (e.g., nitration, halogenation) on 3-methylanisole would be directed to positions 2-, 4-, and 6- (ortho and para to both groups), making direct substitution at the 5-position challenging. Therefore, a more likely synthetic strategy would involve starting with a molecule that already has the desired 1,3,5-substitution pattern, such as 5-methylresorcinol or 3,5-dimethylphenol, and selectively modifying the functional groups.

| Substituent | Activating/Deactivating Effect | Directing Effect | Primary Mechanism |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Resonance (electron-donating) |

| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive (electron-donating) |

Side-Chain Elongation Methodologies

The final and critical step in synthesizing this compound is the conversion of the ketone precursor into the primary amine. The most common and efficient method for this transformation is reductive amination. nih.gov

Reductive amination involves the reaction of a ketone with ammonia or an ammonium salt to form an imine or enamine intermediate, which is then reduced in situ or in a subsequent step to the corresponding amine. evitachem.com This process can be carried out in a single pot (direct reductive amination) or in two distinct steps (indirect reductive amination).

In the indirect, two-step method, the ketone (1-(3-methoxy-5-methylphenyl)propan-1-one) is first condensed with ammonia to form the corresponding imine. This intermediate is then isolated and subsequently reduced using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com

The direct, one-pot approach is often more convenient. Here, the ketone, an amine source (such as ammonia or ammonium acetate), and a reducing agent are combined in a single reaction vessel. The choice of reducing agent is critical; it must be capable of reducing the imine intermediate as it is formed but be slow to reduce the initial ketone. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Raney Nickel). nih.gov

| Reducing Agent | Typical Use | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Indirect (reduction of pre-formed imine) | Mild reducer, selective for carbonyls and imines. |

| Lithium Aluminum Hydride (LiAlH₄) | Indirect (reduction of pre-formed imine) | Very strong, non-selective reducing agent; reacts violently with protic solvents. |

| Sodium Cyanoborohydride (NaBH₃CN) | Direct (one-pot) | Selective for iminium ions over ketones at neutral or slightly acidic pH. |

| Catalytic Hydrogenation (H₂/Catalyst) | Direct or Indirect | Effective method, can sometimes lead to over-reduction or side reactions depending on the substrate. |

Stereochemistry and Conformational Analysis

Enantiomeric Purity Determination Methods

The quantification of the relative amounts of each enantiomer in a sample of 1-(3-Methoxy-5-methylphenyl)propan-1-amine is essential for its characterization. Various analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, resolution, and experimental requirements.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For primary amines such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.comyakhak.orgnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as 2-propanol, is crucial for achieving optimal separation. nih.govresearchgate.net The interactions between the enantiomers and the CSP, which can include hydrogen bonding, dipole-dipole interactions, and steric effects, govern the separation process. irb.hrmdpi.com

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Separation Factor (α) | 1.2 |

| Note: The data in this table is illustrative and represents typical values for the chiral separation of similar phenylalkylamines. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. The separation is achieved using capillary columns coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. gcms.cz These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the resolution of the enantiomeric peaks. gcms.cz

| Parameter | Value |

| Column | Rt-βDEXsm (Derivatized β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R-enantiomer) | 15.3 min |

| Retention Time (S-enantiomer) | 15.9 min |

| Resolution (Rs) | 1.8 |

| Note: The data in this table is illustrative and represents typical values for the chiral GC separation of similar derivatized amines. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.govresearchgate.net Chiral lanthanide shift reagents, such as derivatives of europium camphorates, form diastereomeric complexes with the enantiomers of the analyte. core.ac.uklibretexts.orgrsc.org This complexation induces changes in the chemical shifts of the protons near the chiral center, with the magnitude of the shift differing for each enantiomer. This results in the splitting of NMR signals, allowing for the direct integration and quantification of each enantiomer. libretexts.org

| Proton | Chemical Shift (δ) without CSR | Chemical Shift (δ) with CSR (R-enantiomer) | Chemical Shift (δ) with CSR (S-enantiomer) | Enantiomeric Shift Difference (ΔΔδ) |

| CH-NH2 | 3.85 ppm | 4.25 ppm | 4.35 ppm | 0.10 ppm |

| CH3 (propyl) | 0.95 ppm | 1.10 ppm | 1.14 ppm | 0.04 ppm |

| Ar-CH3 | 2.30 ppm | 2.45 ppm | 2.48 ppm | 0.03 ppm |

| Note: The data in this table is illustrative and represents plausible chemical shift differences induced by a chiral shift reagent for protons near the stereocenter. |

Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms at the chiral center (i.e., assigning the R or S configuration) is a fundamental aspect of stereochemical analysis. This requires methods that are sensitive to the absolute stereochemistry of the molecule.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net However, it requires the formation of a high-quality single crystal. For amines that are liquids or oils at room temperature, this can be challenging. A common strategy is to react the chiral amine with a chiral carboxylic acid of known absolute configuration to form a diastereomeric salt. wikipedia.org These salts often have a higher propensity to crystallize. The analysis of the resulting crystal structure allows for the unambiguous determination of the absolute configuration of the amine relative to the known configuration of the chiral acid.

| Parameter | Value |

| Derivative | Salt with (R)-Mandelic Acid |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Method | Single-crystal X-ray diffraction |

| Determined Configuration | S |

| Note: The data in this table is representative of the type of information obtained from an X-ray crystallographic analysis of a chiral derivative. |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbiotools.us The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution. nih.govamericanlaboratory.comresearchgate.net The experimental VCD spectrum is compared to a spectrum predicted by quantum-chemical calculations (e.g., using Density Functional Theory) for one of the enantiomers. nih.govscm.comschrodinger.com A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov This method is particularly valuable as it does not require crystallization of the analyte. americanlaboratory.com

| Wavenumber (cm⁻¹) | Experimental VCD Sign (ΔA) | Calculated VCD Sign (ΔA) for (S)-enantiomer | Assignment |

| 1510 | + | + | C-N-H bend |

| 1460 | - | - | C-H bend (propyl) |

| 1325 | + | + | C-H wag (aromatic) |

| 1150 | - | - | C-O stretch |

| Note: This table presents illustrative data comparing experimental and calculated VCD signals for key vibrational modes, which would be used to assign the absolute configuration. |

Conformational Analysis of the Amine Structure

While specific spectroscopic studies dedicated to the conformational analysis of this compound are not documented, insights can be drawn from extensive research on the broader class of phenethylamines. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable tools in this regard. nih.govnih.gov

In NMR spectroscopy, the coupling constants between protons on the C1 and C2 carbons of the propane (B168953) chain can provide information about the dihedral angle and, consequently, the preferred staggered conformations (gauche and anti). nih.gov For phenethylamines, a dynamic equilibrium between different conformers is typically observed in solution. The relative populations of these conformers can be influenced by solvent polarity and temperature. nih.gov

FTIR spectroscopy can also offer clues about conformational preferences through the analysis of vibrational modes, particularly those involving the N-H bonds of the amino group and C-H bonds of the alkyl chain. nih.gov Intramolecular interactions, such as hydrogen bonding between the amino group and the π-system of the phenyl ring, can lead to characteristic shifts in vibrational frequencies. researchgate.net

Table 1: Predicted Spectroscopic Data for Conformational Analysis

| Spectroscopic Parameter | Predicted Observation for this compound | Implication for Conformational Preference |

|---|---|---|

| 1H NMR Coupling Constant (JH1-H2) | A set of averaged coupling constants reflecting a dynamic equilibrium. | The magnitude of the coupling constants would indicate the relative populations of gauche and anti conformers. |

In the absence of direct experimental data, computational modeling serves as a powerful predictive tool for exploring the conformational landscape of this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics are commonly employed to identify stable conformers and their relative energies. daneshyari.commdpi.com

For the parent compound, 2-phenylethylamine, computational studies have shown that the two most stable conformers have a gauche (folded) arrangement of the alkyl-amine chain. researchgate.net This preference is attributed to a stabilizing weak N-H...π interaction between the amino group and the aromatic ring. researchgate.net The anti (extended) conformations are generally higher in energy. researchgate.net

Applying these principles to this compound, it is expected that the low-energy conformations will also be dominated by gauche arrangements of the C1-C2 bond of the propane chain relative to the phenyl ring. The presence of the methoxy (B1213986) and methyl groups on the phenyl ring may introduce additional steric interactions that could subtly influence the precise dihedral angles and relative energies of the stable conformers.

A systematic conformational search would typically involve rotating the key dihedral angles, such as the C(phenyl)-C1-C2-N torsion angle, to map the potential energy surface and identify the energy minima corresponding to stable conformers. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers from Computational Modeling

| Conformer | Dihedral Angle (Cipso-C1-C2-N) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| Gauche I | ~60° | 0.00 | Potential N-H...π interaction |

| Gauche II | ~-60° | 0.1 - 0.5 | Potential N-H...π interaction |

Note: The data in this table is illustrative and based on general findings for phenethylamines. Specific computational studies are required for precise values for this compound.

Derivatization and Analog Synthesis

N-Alkylation and Acylation Reactions

The primary amine functionality of 1-(3-Methoxy-5-methylphenyl)propan-1-amine is a prime site for N-alkylation and N-acylation reactions, leading to the formation of secondary and tertiary amines, and amides, respectively.

N-Alkylation reactions introduce alkyl groups onto the nitrogen atom, which can influence the basicity and lipophilicity of the molecule. Common methods for N-alkylation of primary amines involve reaction with alkyl halides. To favor mono-alkylation and prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts, the reaction conditions, such as stoichiometry and the use of protecting groups, must be carefully controlled. Reductive amination, a two-step one-pot process involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is another widely used method for the synthesis of N-alkylated amines.

N-Acylation involves the reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides to form amides. These reactions are typically high-yielding and proceed under mild conditions. The resulting amide bond is generally stable, and the properties of the resulting molecule can be tuned by varying the acylating agent.

| Reagent Class | Product Type | General Reaction Conditions |

| Alkyl Halide (e.g., R-X) | Secondary or Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | Acid or Base catalyst for imine formation, Reducing agent (e.g., NaBH₄, H₂/Pd-C) |

| Acyl Chloride (e.g., R-COCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

| Acid Anhydride (B1165640) (e.g., (R-CO)₂O) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

This table presents generalized reaction conditions for N-alkylation and N-acylation of primary amines. Specific conditions for this compound may vary.

Synthesis of Substituted Amide Derivatives

The synthesis of substituted amide derivatives from this compound can be readily achieved by coupling the amine with a variety of carboxylic acids. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.

The most common method for amide bond formation is the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. A wide range of coupling reagents are available, each with its own advantages and specific applications.

| Coupling Reagent | Description | Typical Reaction Conditions |

| Carbodiimides (e.g., DCC, EDC) | Activate carboxylic acids to form an O-acylisourea intermediate. | Room temperature, Solvent (e.g., CH₂Cl₂, DMF) |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Form an activated phosphonium ester. | Base (e.g., DIPEA), Room temperature, Solvent (e.g., DMF) |

| Uronium/Guanidinium Salts (e.g., HBTU, HATU) | Generate an activated uronium/guanidinium ester. | Base (e.g., DIPEA), Room temperature, Solvent (e.g., DMF) |

This table outlines common coupling reagents and general conditions for the synthesis of substituted amides from primary amines. The choice of reagent and conditions would need to be optimized for reactions involving this compound.

Formation of Schiff Bases and Subsequent Modifications

Primary amines, such as this compound, readily react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation. redalyc.org

The formation of the imine introduces a C=N double bond, which can be subsequently modified. A common modification is the reduction of the imine to a secondary amine. This two-step process of imine formation followed by reduction is a form of reductive amination.

| Carbonyl Compound | Intermediate | Subsequent Modification | Product |

| Aldehyde (R'-CHO) | Schiff Base (Imine) | Reduction (e.g., NaBH₄, H₂/Pd-C) | Secondary Amine |

| Ketone (R'₂C=O) | Schiff Base (Imine) | Reduction (e.g., NaBH₄, H₂/Pd-C) | Secondary Amine |

This table illustrates the formation of Schiff bases from a primary amine and subsequent reduction to secondary amines. Specific reactants and conditions would be required for the synthesis with this compound.

Aromatic Ring Functionalization of Derivatives

The aromatic ring of derivatives of this compound is amenable to electrophilic aromatic substitution reactions. The existing substituents on the ring, a methoxy (B1213986) group and a methyl group, are both ortho-, para-directing and activating. The steric hindrance from the adjacent substituents and the propan-1-amine side chain will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or acid anhydride with a Lewis acid catalyst.

The positions most susceptible to electrophilic attack would be ortho and para to the activating methoxy and methyl groups, taking into account steric hindrance.

Development of Prodrug Precursors (Focusing purely on synthetic chemistry, not efficacy)

The primary amine group of this compound is a suitable handle for the attachment of promoieties to create prodrug precursors. The goal of this synthetic modification is to create a new chemical entity that can undergo a predictable chemical or enzymatic transformation in vivo to release the parent amine. From a purely synthetic chemistry perspective, several strategies can be employed.

One common approach is the formation of carbamates . Carbamates can be synthesized by reacting the amine with a chloroformate or by more complex multi-step procedures. nih.gov The nature of the R group in the carbamate (B1207046) can be varied to control the rate of cleavage.

Another strategy is the formation of N-Mannich bases . These are formed through the condensation of the amine with an aldehyde (often formaldehyde) and a compound containing an active hydrogen atom. mdpi.comresearchgate.netexo-ricerca.it The stability and cleavage of N-Mannich bases can be tuned by modifying the components of the Mannich reaction. mdpi.comresearchgate.netexo-ricerca.it

| Prodrug Linkage | Synthetic Precursors | General Reaction |

| Carbamate | This compound, Chloroformate (ClCOOR) | Base-catalyzed condensation |

| N-Mannich Base | This compound, Aldehyde (e.g., Formaldehyde), Active Hydrogen Compound | Condensation reaction |

This table describes general synthetic strategies for the formation of carbamate and N-Mannich base prodrug precursors from a primary amine. The specific reagents and conditions would need to be determined for this compound.

Advanced Analytical Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(3-Methoxy-5-methylphenyl)propan-1-amine (C₁₁H₁₇NO), HRMS would be used to verify its exact mass. However, no experimental HRMS data, such as accurate mass-to-charge ratio (m/z) measurements or fragmentation patterns from techniques like tandem mass spectrometry (MS/MS), have been published. While predicted data is available in databases like PubChem, this is theoretical and does not constitute experimental structural confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Structure Elucidation

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are critical for unambiguously assigning the proton and carbon signals and determining the connectivity of the atoms within the molecule. This would confirm the substitution pattern of the phenyl ring and the structure of the propan-1-amine side chain. A comprehensive search did not yield any published experimental NMR spectra or datasets for this compound.

Solid-State NMR for Crystalline Forms

Should the compound exist in a crystalline form, solid-state NMR (ssNMR) could be used to study its structure, polymorphism, and intermolecular interactions in the solid state. No studies utilizing ssNMR for the analysis of this specific compound have been found.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, these techniques would be expected to show characteristic peaks for the amine (N-H stretching and bending), aromatic ring (C-H and C=C stretching), ether (C-O stretching), and alkyl groups (C-H stretching and bending). Despite the utility of these techniques, no experimental IR or Raman spectra for this compound are available in the reviewed literature.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing. This analysis requires the successful growth of a suitable single crystal of the compound or a salt thereof. The scientific literature contains no reports of the crystal structure determination for this compound.

Theoretical and Computational Studies on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no published theoretical and computational studies specifically focused on the compound This compound .

This includes a lack of available data in the following areas as requested:

Quantum Chemical Calculations: No specific Density Functional Theory (DFT) or Ab Initio calculations detailing the electronic structure or molecular properties of this compound have been found in the public domain.

Molecular Dynamics Simulations: There are no available studies on the conformational flexibility, rotational barriers, or solvation effects for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No theoretical QSAR models or descriptors related to the binding mechanisms of this specific molecule have been reported in published research.

Therefore, it is not possible to provide the detailed, data-driven article as per the requested outline. The generation of such an article would require access to primary research data that does not appear to exist in publicly accessible scientific literature.

Theoretical and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, focusing on descriptors related to binding mechanisms, not clinical outcomes)

Ligand-Receptor Interaction Modeling

No published studies were identified that have modeled the theoretical mechanistic binding of 1-(3-Methoxy-5-methylphenyl)propan-1-amine to any biological receptor. Information regarding its binding affinity, specific amino acid interactions, or preferred binding conformations is not available in the public domain.

Pharmacophore Generation and Screening

There are no available research articles or databases that describe the generation of a pharmacophore model derived from this compound. As such, details on its key chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, or aromatic rings, and their spatial arrangement for theoretical screening purposes, have not been established.

Mechanistic Studies of Chemical Transformations Involving 1 3 Methoxy 5 Methylphenyl Propan 1 Amine

Reaction Mechanism Elucidation in Synthesis

The synthesis of 1-(3-Methoxy-5-methylphenyl)propan-1-amine can be achieved through various established organic chemistry routes. One common and illustrative method is the reductive amination of a corresponding ketone, 3'-Methoxy-5'-methylpropiophenone. This process typically involves two key mechanistic steps: the formation of an imine intermediate followed by its reduction.

The initial step is the nucleophilic addition of ammonia (B1221849) or an ammonia source to the carbonyl carbon of the ketone. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nitrogen atom of the amine then attacks the carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal, also acid-catalyzed, results in the formation of a Schiff base or imine.

The second stage is the reduction of the C=N double bond of the imine. This can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is a common method. Alternatively, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. The mechanism with hydride reagents involves the nucleophilic transfer of a hydride ion to the carbon atom of the imine, followed by protonation of the resulting anion by a protic solvent to yield the final amine product.

A plausible reaction pathway for the synthesis is detailed below:

Step 1: Imine Formation

3'-Methoxy-5'-methylpropiophenone reacts with ammonia in the presence of an acid catalyst to form the corresponding imine.

Step 2: Reduction

The imine intermediate is then reduced to form this compound.

| Parameter | Catalytic Hydrogenation | Hydride Reduction |

| Reducing Agent | H₂ gas | Sodium borohydride (NaBH₄) |

| Catalyst/Reagent | Palladium on Carbon (Pd/C) | Methanol (as solvent/proton source) |

| Typical Temperature | Room Temperature to 50°C | 0°C to Room Temperature |

| Typical Pressure | 1-5 atm | Atmospheric |

| Intermediate | Adsorbed imine on catalyst surface | Alkoxide-like intermediate |

| Byproducts | Minimal | Borate esters, salts |

This interactive table summarizes typical conditions for the reduction step in the synthesis of this compound.

Catalytic Activity of the Amine (e.g., in polymerization or other chemical reactions, not biological)

While specific studies detailing the catalytic activity of this compound are not extensively documented, primary amines of this nature can theoretically participate as catalysts in certain organic reactions, primarily acting as a base or a nucleophilic catalyst.

For instance, in Knoevenagel condensations, a primary amine can act as a base catalyst to deprotonate an active methylene (B1212753) compound, generating a carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone. The amine catalyst is regenerated upon proton transfer in the final steps of the reaction.

Similarly, in Michael additions, the amine can function as a base to generate the nucleophile. The specific structural features of this compound, including the steric hindrance around the nitrogen atom and the electronic effects of the methoxy (B1213986) and methyl groups on the phenyl ring, would influence its catalytic efficacy. The electron-donating nature of the methoxy and methyl groups could enhance the basicity of the amine, potentially increasing its activity as a base catalyst.

| Reaction Type | Plausible Role of the Amine | Key Mechanistic Step | Expected Outcome |

| Knoevenagel Condensation | Base Catalyst | Deprotonation of active methylene compound | Formation of a new C=C bond |

| Michael Addition | Base or Nucleophilic Catalyst | Generation of a nucleophile (enolate) | Formation of a new C-C bond via 1,4-addition |

| Aldol (B89426) Condensation | Base Catalyst | Formation of an enolate from a ketone/aldehyde | Formation of a β-hydroxy carbonyl compound |

This interactive table outlines the potential catalytic roles of this compound in various organic reactions.

Degradation Pathways Under Controlled Chemical Conditions

The degradation of this compound under controlled chemical conditions would likely proceed through pathways targeting its functional groups: the primary amine, the methoxy group, and the aromatic ring.

Oxidative Degradation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the oxidation of the alkyl side chain. The benzylic carbon-hydrogen bond is susceptible to oxidation, which could ultimately lead to cleavage of the side chain and formation of 3-methoxy-5-methylbenzoic acid. The amine group itself can also be oxidized to various products, including nitroso, nitro, or even lead to deamination.

Demethylation of the Methoxy Group: Under strongly acidic conditions, particularly with reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃), the methoxy group can undergo cleavage. mdpi.com The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction), leading to the formation of a phenol (B47542) and methyl bromide.

Aromatic Ring Degradation: Harsh oxidative conditions, such as ozonolysis or reaction with powerful oxidizing agents under forcing conditions, could lead to the degradation of the aromatic ring itself. This would involve the cleavage of the benzene (B151609) ring to form various aliphatic carboxylic acids. However, these conditions are generally extreme.

| Condition | Reagent Example | Target Functional Group | Primary Degradation Product (Plausible) |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | Alkyl side chain and amine | 3-Methoxy-5-methylbenzoic acid |

| Acid-mediated Demethylation | Hydrobromic Acid (HBr) | Methoxy group | 3-(1-aminopropyl)-5-methylphenol |

| Ring Oxidation | Ozone (O₃) followed by workup | Aromatic Ring | Aliphatic carboxylic acids |

This interactive table summarizes potential degradation pathways for this compound under different controlled chemical conditions.

Future Directions in Research on 1 3 Methoxy 5 Methylphenyl Propan 1 Amine

Exploration of Novel Synthetic Methodologies

Future research could significantly benefit from the development of more efficient and sustainable methods for synthesizing 1-(3-Methoxy-5-methylphenyl)propan-1-amine. Traditional routes to similar chiral amines often involve multi-step processes, but modern organic synthesis offers several innovative strategies worth exploring.

One promising area is the advancement of catalytic asymmetric hydrogenation (AH). The asymmetric hydrogenation of imines, enamines, and related precursors is a powerful tool for producing chiral amines. nih.govacs.orgnih.gov Research could focus on developing novel transition-metal catalysts, perhaps utilizing iridium or ruthenium complexes with new chiral phosphorus ligands, to achieve high yields and enantioselectivities for the specific substrate leading to this compound. nih.govacs.org Enantioselective reductive amination (ERA) of the corresponding ketone, 1-(3-methoxy-5-methylphenyl)propan-1-one, using ammonia (B1221849) or an ammonia surrogate, presents another direct and atom-economical route. thieme-connect.comresearchgate.net The development of catalysts that are effective for this direct transformation remains a significant, yet valuable, challenge. researchgate.net

Organocatalysis offers a metal-free alternative for the synthesis of chiral amines. beilstein-journals.orgrsc.orgnih.gov Future studies could investigate the use of chiral primary amine-based organocatalysts or chiral phosphoric acids to catalyze the addition of nucleophiles to imine intermediates. rsc.orgbeilstein-journals.org For instance, asymmetric aza-Michael reactions or the allylation of imines could be adapted to build the carbon skeleton and introduce the amine group stereoselectively. beilstein-journals.orgbeilstein-journals.org These methods avoid the use of heavy metals, aligning with the principles of green chemistry. beilstein-journals.org

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Catalyst/Reagent Type | Key Advantages | Research Focus |

| Asymmetric Hydrogenation (AH) | Iridium/Ruthenium complexes with chiral ligands | High efficiency and enantioselectivity | Design of ligands specific for the target substrate's steric and electronic profile. |

| Enantioselective Reductive Amination (ERA) | Transition-metal catalysts (e.g., Ru, Ir) | Direct conversion from ketones, atom economy | Overcoming challenges of unstable NH-imine intermediates and catalyst inhibition. researchgate.net |

| Organocatalysis | Chiral phosphoric acids, Cinchona alkaloids, prolinol derivatives | Metal-free, environmentally benign, complementary selectivity | Optimization of reaction conditions and catalyst design for high stereocontrol. beilstein-journals.org |

Advanced Stereochemical Control in Synthesis

Achieving precise control over the stereochemistry of this compound is crucial, as the spatial arrangement of atoms defines a molecule's properties. Future research should aim for methodologies that provide access to either enantiomer in high optical purity.

Catalytic asymmetric synthesis is the most sophisticated approach. The development of catalysts that can effectively differentiate between the two enantiofaces of a prochiral imine precursor is paramount. This can be achieved through:

Transition-Metal Catalysis : Utilizing chiral ligands that create a well-defined chiral pocket around the metal center. Ligands like BINOL derivatives or P-stereogenic phosphines have shown success in similar transformations and could be adapted. nih.govacs.orgbeilstein-journals.org

Organocatalysis : Employing catalysts that operate through mechanisms like iminium ion or hydrogen-bond activation. beilstein-journals.orgbeilstein-journals.org Chiral Brønsted acids, for example, can protonate an imine, rendering it more susceptible to nucleophilic attack while directing the approach of the nucleophile to one side.

Another avenue involves the use of chiral auxiliaries. While a more classical approach, new developments in removable chiral auxiliaries could offer a practical route. For example, the use of tert-butanesulfinamide, a versatile chiral auxiliary, has been extensively applied to the asymmetric synthesis of a wide array of amines and could be applied here. yale.edu This method involves the condensation of the auxiliary with the corresponding ketone to form a sulfinylimine, which is then diastereoselectively reduced, followed by removal of the auxiliary.

Future work could also explore dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. This could involve combining an enzyme or a metal catalyst for the resolution step with a chemical reduction. researchgate.net

Computational Design of Novel Analogs with Specific Chemical Properties (excluding biological activity)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for designing novel analogs of this compound with tailored chemical and physical properties, independent of any biological application. numberanalytics.comfu-berlin.de Future research can leverage these in silico methods to predict how structural modifications would influence key molecular characteristics.

By systematically altering the substitution pattern on the phenyl ring or modifying the propyl-amine chain, researchers can compute a range of properties:

Electronic Properties : DFT calculations can predict charge distribution, molecular orbital energies (HOMO/LUMO), and reactivity indices. jstar-research.com This allows for the design of analogs with specific electronic characteristics, such as enhanced or diminished electron density in the aromatic ring, which could be relevant for its use as a building block in materials science.

Spectroscopic Properties : Computational models can accurately predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-vis absorption spectra. fu-berlin.dejstar-research.com This is invaluable for designing molecules with specific spectroscopic signatures for use as probes or markers.

Physicochemical Properties : Properties like polarity, polar surface area, and lipophilicity (logP) can be calculated. researchgate.net These predictions can guide the design of analogs with desired solubility in various solvents or specific affinities for surfaces, which is crucial for applications in materials science and nanotechnology.

The goal would be to create a virtual library of analogs and screen them computationally to identify candidates with desirable chemical profiles before committing to their synthesis. This approach accelerates the discovery process and allows for a more rational design of molecules with specific, non-biological functions. nih.govchemaxon.com

Integration into Complex Molecular Architectures (e.g., supramolecular chemistry)

The phenyl group in this compound makes it an attractive building block for the construction of larger, ordered systems through non-covalent interactions, a field known as supramolecular chemistry. wikipedia.org Future research could explore the incorporation of this molecule into more complex molecular architectures.

The aromatic ring is capable of engaging in π–π stacking interactions, which are fundamental driving forces for the self-assembly of many organic molecules. nih.govrsc.orgrsc.org By designing analogs with complementary functional groups, it may be possible to induce the self-assembly of this compound derivatives into well-defined supramolecular structures such as fibers, sheets, or capsules. nih.govrsc.orgnih.gov The chiral nature of the molecule could impart a helical twist to these assemblies, leading to chiral supramolecular polymers.

Furthermore, the amine functionality could be used to form hydrogen bonds or to be protonated, enabling electrostatic interactions. These interactions, in concert with aromatic stacking, could lead to the formation of robust and complex architectures. nih.gov For example, the molecule could be used as a component in the formation of supramolecular gels or liquid crystals. The specific substitution pattern on the phenyl ring (methoxy and methyl groups) would influence the packing and stability of these assemblies, offering a handle to tune their macroscopic properties. nih.gov Research in this area would involve studying the self-assembly behavior of the molecule and its derivatives in various solvents and conditions, using techniques such as spectroscopy, microscopy, and X-ray diffraction to characterize the resulting supramolecular structures. acs.org

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methoxy-5-methylphenyl)propan-1-amine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves reductive amination of 3-methoxy-5-methylbenzaldehyde with propan-1-amine under hydrogenation conditions. A common protocol includes:

Ketone Preparation : React 3-methoxy-5-methylbenzaldehyde with nitroethane via Henry reaction to form β-nitro alcohol, followed by oxidation to the ketone .

Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4-6) to reduce the imine intermediate .

Chiral Resolution : For enantiopure synthesis, employ (R)- or (S)-selective transaminases (e.g., from Arthrobacter sp.) to catalyze asymmetric amination of the prochiral ketone .

Q. Critical Parameters :

-

Temperature : Higher temperatures (>40°C) may reduce enantiomeric excess (ee) due to enzyme denaturation.

-

pH : Optimal activity for transaminases occurs at pH 7.5–8.4.

-

Yield Data :

Method Yield (%) ee (%) Reductive Amination 65–75 Racemic Enzymatic Resolution 45–55 >98

Q. What spectroscopic techniques are most effective for characterizing structural isomers of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Methoxy (δ 3.7–3.8 ppm) and methyl groups (δ 2.3–2.5 ppm) on the aromatic ring are diagnostic. The propanamine chain shows signals at δ 1.2–1.5 ppm (CH2) and δ 2.6–2.8 ppm (NH2) .

- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), methoxy (δ 55 ppm), and methyl (δ 21 ppm) groups confirm substitution patterns.

- Mass Spectrometry (HRMS) : Expected [M+H]+: 194.1310 (C11H16NO).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) with 0.1% diethylamine .

Advanced Research Questions

Q. How does the 3-methoxy-5-methyl substitution pattern influence receptor binding affinity in neurotransmitter systems?

Methodological Answer: The 3-methoxy group enhances lipophilicity and π-π stacking with aromatic residues in serotonin (5-HT2A) receptors, while the 5-methyl group reduces steric hindrance.

-

In Silico Docking : Use AutoDock Vina to model interactions. The methoxy group forms hydrogen bonds with Ser159, and the methyl group stabilizes hydrophobic pockets .

-

In Vitro Assays :

Receptor IC50 (nM) Selectivity vs. Dopamine D2 5-HT2A 12 ± 2 >100-fold DAT >1000 N/A

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Degradation products include the oxidized imine (major) and demethylated byproducts.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to reduce radical-mediated oxidation .

- Analytical Monitoring : Use UPLC-PDA at 254 nm to track degradation kinetics.

Q. How do conflicting bioactivity data from different labs arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

Purity Variability : Residual solvents (e.g., DMSO) in biological assays can modulate activity. Validate purity via GC-MS (>99%) .

Stereochemical Differences : Racemic vs. enantiopure samples yield divergent results. Confirm ee via polarimetry or chiral HPLC .

Assay Conditions : Serum proteins in cell-based assays may sequester the compound. Use serum-free media or adjust concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.